2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-{[5-(4-METHOXYPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-METHOXYPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. One common approach is to start with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-METHOXYPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, Nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
2-{[5-(4-METHOXYPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[5-(4-METHOXYPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity through hydrophobic interactions, while the pyrrolidinyl group can influence the compound’s pharmacokinetics .
Comparison with Similar Compounds
Similar Compounds
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: This compound shares the triazole and methoxyphenyl groups but differs in the presence of an ethoxyphenyl group.
(2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one: This compound has a similar methoxyphenyl group but features a dichlorophenyl group and a different core structure.
Uniqueness
The uniqueness of 2-{[5-(4-METHOXYPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the triazole ring and the pyrrolidinyl group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C18H22N4O2S |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C18H22N4O2S/c1-3-10-22-17(14-6-8-15(24-2)9-7-14)19-20-18(22)25-13-16(23)21-11-4-5-12-21/h3,6-9H,1,4-5,10-13H2,2H3 |
InChI Key |
PVICIBYHTKDTIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)N3CCCC3 |
Origin of Product |
United States |
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